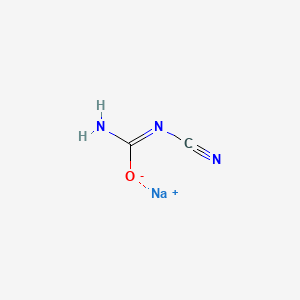![molecular formula C13H9F3N4O B1598158 6-Methoxy-3-[4-(Trifluormethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin CAS No. 289651-70-3](/img/structure/B1598158.png)
6-Methoxy-3-[4-(Trifluormethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin
Übersicht
Beschreibung
6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound noted for its unique structure and functional properties. The incorporation of a trifluoromethyl group and the triazolopyridazine core makes it a subject of interest in various fields of chemical research and potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structure of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine makes it a valuable scaffold in the synthesis of complex molecules and studying reaction mechanisms.
Biology: In biological research, the compound's derivatives are examined for their potential as enzyme inhibitors or interaction with biological macromolecules.
Medicine: The pharmacological properties of the compound suggest potential therapeutic applications, particularly in targeting certain biochemical pathways.
Industry: In industrial applications, the compound can be utilized as an intermediate in the synthesis of more complex chemical entities used in various chemical manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. Commonly, starting materials such as 6-methoxypyridazine and 4-(trifluoromethyl)aniline are subjected to a series of chemical reactions including nucleophilic substitution, cyclization, and oxidation, often in the presence of catalysts and under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, large-scale production may involve batch or continuous flow processes, optimizing reaction conditions for yield and purity. Automation and the use of advanced reaction monitoring technologies ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound can be exchanged or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenation agents, alkylating agents.
Major Products: These reactions typically yield derivatives of the original compound, modified at specific functional groups. For instance, oxidation might yield a hydroxylated product, while reduction could lead to a deoxygenated derivative.
Wirkmechanismus
The biological activity of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine involves interactions with specific molecular targets. The mechanism often includes binding to enzymes or receptors, thereby altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity, impacting signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
6-Methoxy-3-[4-fluorophenyl][1,2,4]triazolo[4,3-b]pyridazine
6-Methoxy-3-[4-methylphenyl][1,2,4]triazolo[4,3-b]pyridazine
Uniqueness: The presence of the trifluoromethyl group in 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine enhances its chemical stability and can improve bioavailability in pharmaceutical applications. This makes it distinct from similar compounds that might lack this functional group, leading to differences in their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-21-11-7-6-10-17-18-12(20(10)19-11)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFCMHYWVYOKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3=CC=C(C=C3)C(F)(F)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379514 | |
| Record name | 6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289651-70-3 | |
| Record name | 6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)









